molecular formula C11H14ClN B2749922 2-(4-Chlorobenzyl)pyrrolidine CAS No. 66162-29-6

2-(4-Chlorobenzyl)pyrrolidine

Cat. No.: B2749922
CAS No.: 66162-29-6
M. Wt: 195.69
InChI Key: IQGVUZCAENHORR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C11H14ClN It is characterized by a pyrrolidine ring substituted with a 4-chlorobenzyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: N-substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorobenzyl)pyrrolidine is explored for its potential as a scaffold in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

  • Anticonvulsant Drugs : Studies indicate that compounds with similar structures modulate neuronal voltage-sensitive sodium channels, potentially reducing seizure activity in animal models.
  • Antimicrobial Agents : The compound has shown promise in synthesizing ribosomally synthesized and post-translationally modified peptides (RiPPs), which have potent antimicrobial properties.

Pharmacological Studies

Research has focused on the interaction of this compound with key ion channels:

  • Neuronal Voltage-Sensitive Sodium Channels : Its modulation of these channels is significant for anticonvulsant drug development.
  • L-Type Calcium Channels : Interaction with these channels suggests potential applications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticonvulsant Activity : A study demonstrated its efficacy in reducing seizure activity by modulating sodium and calcium channels.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition against strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
(R)-2-(3-Chlorophenyl)pyrrolidinePyrrolidine derivativeSimilar chirality; different chlorophenyl substitution
(S)-1-(4-Chlorophenyl)pyrrolidinePyrrolidine derivativeDifferent stereochemistry; potential CNS activity
1-(2-Chlorophenyl)ethylamineAmineLacks cyclic structure; different biological profile

This table illustrates how this compound compares to other pyrrolidine derivatives, emphasizing its unique properties stemming from its specific substitution pattern.

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of several pyrrolidine derivatives, including this compound. The results indicated a significant reduction in seizure frequency in animal models, attributed to the compound's ability to modulate sodium and calcium channels.

Case Study 2: Antimicrobial Peptides

Recent research highlighted the role of this compound in synthesizing RiPPs, showcasing its ability to enhance the stability and efficacy of antimicrobial peptides. This application is particularly promising for addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the 4-chlorobenzyl group.

    4-Chlorobenzylamine: Lacks the pyrrolidine ring but contains the 4-chlorobenzyl group.

    N-Benzylpyrrolidine: Similar structure but without the chlorine atom.

Comparison: 2-(4-Chlorobenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to pyrrolidine, the 4-chlorobenzyl group enhances its lipophilicity and potential biological activity. Compared to 4-chlorobenzylamine, the pyrrolidine ring provides additional sites for chemical modification and interaction with biological targets.

Biological Activity

2-(4-Chlorobenzyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group. This unique structure contributes to its lipophilicity, enhancing its ability to permeate biological membranes and interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Analogous compounds have demonstrated effectiveness against various bacterial and fungal strains. The chlorobenzyl group may enhance the antibacterial activity by increasing the compound's hydrophobic character, which is crucial for membrane penetration.
  • Neuroprotective Effects : Certain derivatives of pyrrolidine have been shown to modulate neurotransmitter systems, offering potential protective benefits in neurodegenerative diseases .
  • Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, suggesting its utility in treating inflammatory conditions.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulates neurotransmitter systems
Anti-inflammatoryInhibits inflammatory pathways

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorobenzyl group significantly influences its pharmacological profile. Studies have shown that modifications to the pyrrolidine ring can alter its binding affinity and biological efficacy.

Table 2: Comparison of Pyrrolidine Derivatives

Compound NameStructure FeaturesBiological Activity
(S)-ProlinePyrrolidine ring with carboxylic acidAmino acid metabolism
4-(Chlorobenzyl)pyrrolidineSimilar chlorobenzyl substitutionAntimicrobial properties
(R)-Pyrrolidine-2-carboxylic acidLacks chlorobenzyl groupNeuroprotective effects

Case Studies

  • Neuroprotective Study : A study evaluated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability through modulation of reactive oxygen species (ROS) levels .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGVUZCAENHORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat 1.05 g of 5-(4-chlorobenzyl)pyrrolidin-2-one and 0.2 g of lithium aluminum hydride under reflux for 20 hours in 20 ml of tetrahydrofuran. Effect decomposition of the reaction product by admixing it with ice water. Then add 5 ml of 6 N sodium hydroxide solution to the resulting admixture and extract the thus-prepared base with diethyl ether. After drying the ether extract over sodium sulfate, concentrate it to obtain 0.7 g of the title compound as an oil. Convert the oil into the corresponding hydrochloride with methanol/ethereal hydrochloric acid; yield: 580 mg; m.p. of the hydrochloride 189° to 192°.
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1.05 g
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0.2 g
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reactant
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ice water
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reactant
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5 mL
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20 mL
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